molecular formula C9H5ClO2 B1349396 6-Chlorochromone CAS No. 33533-99-2

6-Chlorochromone

Cat. No.: B1349396
CAS No.: 33533-99-2
M. Wt: 180.59 g/mol
InChI Key: VFZQATFTQAZCMO-UHFFFAOYSA-N
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Description

6-Chlorochromone, also known as 6-chloro-4H-chromen-4-one, is a chemical compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 g/mol . It is a derivative of chromone, a naturally occurring compound found in various plants. This compound is characterized by the presence of a chlorine atom at the 6th position of the chromone ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorochromone typically involves the chlorination of chromone. One common method is the reaction of chromone with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorochromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Chlorochromone involves its interaction with specific molecular targets. The chlorine atom at the 6th position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison: 6-Chlorochromone is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects compared to other substituents like methyl, methoxy, fluorine, or bromine. These differences influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chlorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZQATFTQAZCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345122
Record name 6-Chlorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33533-99-2
Record name 6-Chlorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chlorochromone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural formula and molecular weight of 6-Chlorochromone?

A1: While the provided abstracts don't explicitly state the structural formula or molecular weight of this compound, they offer enough information to deduce them. This compound is a chromone derivative with a chlorine atom substituted at the 6th position of the chromone core structure.

    Q2: What spectroscopic data is available for characterizing this compound and its derivatives?

    A2: The research articles mention several spectroscopic techniques used to characterize this compound derivatives:

    • IR Spectroscopy: Used to identify functional groups present in the molecule. [, ]
    • 1H NMR and 13C NMR Spectroscopy: Provides information about the number and environment of hydrogen and carbon atoms in the molecule. []
    • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. []
    • UV-Visible Spectroscopy: Investigates the electronic transitions within the molecule, providing information about its light absorption properties. []

    Q3: Can you describe a synthetic route for producing a this compound derivative with a specific substitution?

    A3: One of the articles details the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. [, ] This method involves several steps:

      Q4: What are the potential applications of this compound derivatives in medicinal chemistry?

      A4: One study highlights the potential of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones in synthesizing chromone-based beta-turn peptidomimetics. [] Peptidomimetics are molecules that mimic the structure and biological activity of peptides, making them valuable tools in drug discovery.

      Q5: How does the 6-substituent influence the biological activity of chromone derivatives?

      A5: Research comparing various 6-substituted ethyl chroman-2-carboxylates (including 6-chloro, phenyl, and phenoxy analogs) in a hyperlipidemic rat model reveals the impact of the substituent on antilipidemic activity. [] Interestingly, the this compound ester showed activity in both normal and hyperlipidemic rats, whereas the 6-chlorochromanone ester was inactive. This suggests that chromones and chromans may exert antilipidemic effects through different mechanisms.

      Q6: Has the crystal structure of any this compound derivative been determined?

      A6: Yes, one of the articles reports the crystal structure of 2-phenyl-4-(this compound-3-methylene)azlactone, obtained through X-ray diffraction analysis. [] The compound crystallizes in the monoclinic system with the space group P21/c. This structural information can be valuable for understanding the compound's interactions with biological targets.

      Q7: What computational chemistry approaches have been applied to study this compound derivatives?

      A7: While the provided abstracts don't explicitly mention specific computational studies, they allude to the potential for such research. For example, the exploration of structure-activity relationships in 6-substituted chromones [] suggests that computational techniques like QSAR (Quantitative Structure-Activity Relationship) modeling could be used to predict the activity of novel derivatives. Furthermore, the availability of crystal structure data [] opens avenues for molecular docking studies to investigate the binding modes of these compounds with potential biological targets.

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